molecular formula C18H12Cl2O4 B4969079 5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one CAS No. 5238-43-7

5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one

Cat. No.: B4969079
CAS No.: 5238-43-7
M. Wt: 363.2 g/mol
InChI Key: UBSRQGFUSLVLTG-UHFFFAOYSA-N
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Description

5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one is a synthetic organic compound characterized by the presence of chloro-phenyl groups and a furanone core

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxyfuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O4/c19-13-5-1-11(2-6-13)15(21)10-18(23)17(22)9-16(24-18)12-3-7-14(20)8-4-12/h1-9,23H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSRQGFUSLVLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C(O2)(CC(=O)C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382711
Record name 5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5238-43-7
Record name 5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furanone core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of chloro-phenyl groups: This step may involve Friedel-Crafts acylation or alkylation reactions using 4-chloro-benzoyl chloride or 4-chloro-benzyl chloride as reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

  • Selection of cost-effective reagents
  • Optimization of reaction conditions (temperature, pressure, solvents)
  • Purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one can undergo various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to a carbonyl group.
  • Reduction : The carbonyl groups can be reduced to hydroxyl groups.
  • Substitution : The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
  • Reduction : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution : Nucleophiles such as amines or thiols in the presence of a base.

Major Products

  • Oxidation : Formation of diketone derivatives.
  • Reduction : Formation of diol derivatives.
  • Substitution : Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Catalysis : Potential use as a ligand in catalytic reactions.
  • Materials Science : Incorporation into polymers for enhanced properties.

Biology

  • Enzyme Inhibition : Potential inhibitor of specific enzymes due to its structural features.

Medicine

  • Drug Development : Exploration as a lead compound for developing new pharmaceuticals.

Industry

  • Chemical Synthesis : Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one would depend on its specific application. For instance:

  • Enzyme Inhibition : The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
  • Catalysis : It may act as a ligand, coordinating with a metal center to form an active catalytic complex.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-phenyl)-2-hydroxy-furan-3-one : Lacks the additional 2-oxo-ethyl group.
  • 2-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one : Lacks one of the chloro-phenyl groups.

Uniqueness

  • Structural Features : The presence of both chloro-phenyl groups and the furanone core makes it unique.
  • Reactivity : The combination of functional groups provides diverse reactivity.

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